molecular formula C9H14N4 B1358585 3-Methyl-6-piperazin-1-ylpyridazine CAS No. 219635-87-7

3-Methyl-6-piperazin-1-ylpyridazine

Cat. No.: B1358585
CAS No.: 219635-87-7
M. Wt: 178.23 g/mol
InChI Key: VJRHTFKXROTZLL-UHFFFAOYSA-N
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Description

3-Methyl-6-piperazin-1-ylpyridazine is a heterocyclic organic compound with the molecular formula C10H14N4. . It features a pyridazine ring substituted with a methyl group at the 3-position and a piperazine ring at the 6-position.

Biochemical Analysis

Biochemical Properties

3-Methyl-6-piperazin-1-ylpyridazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their catalytic activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes that are vital for cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, which further influence cellular functions. The compound’s ability to bind to specific biomolecules and alter their activity is central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular functions . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . These interactions can influence metabolic flux and alter the levels of metabolites within cells. The compound’s role in metabolic pathways highlights its potential impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects.

Preparation Methods

The synthesis of 3-Methyl-6-piperazin-1-ylpyridazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting intermediate is then deprotected and cyclized to form the desired piperazine derivative .

Chemical Reactions Analysis

3-Methyl-6-piperazin-1-ylpyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methyl-6-piperazin-1-ylpyridazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-6-piperazin-1-ylpyridazine involves its interaction with various molecular targets. The pyridazine ring is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.

Comparison with Similar Compounds

3-Methyl-6-piperazin-1-ylpyridazine can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. These compounds share a similar core structure but differ in their substituents and biological activities . For example:

    Pyridazinone: Known for its anti-inflammatory and anticancer properties.

    Pyridazine-based drugs: Used in various therapeutic applications, including cardiovascular and antimicrobial treatments.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-8-2-3-9(12-11-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRHTFKXROTZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640507
Record name 3-Methyl-6-(piperazin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219635-87-7
Record name 3-Methyl-6-(piperazin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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